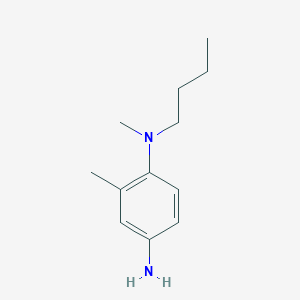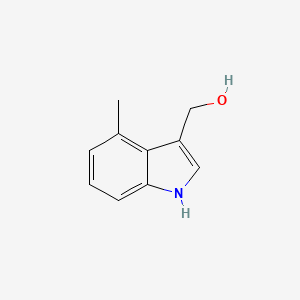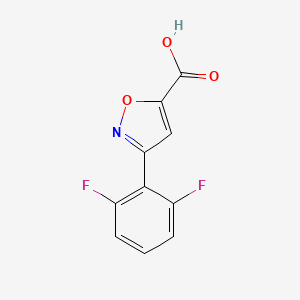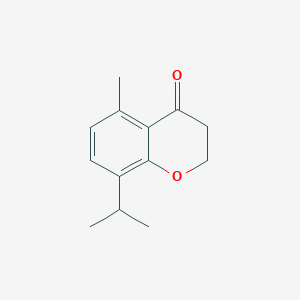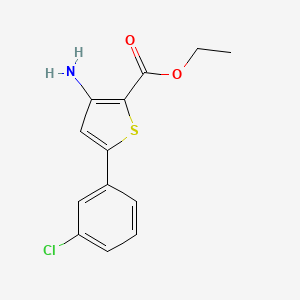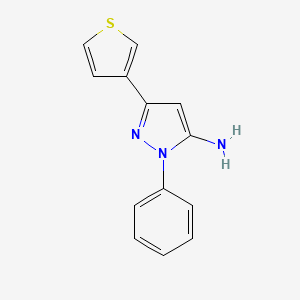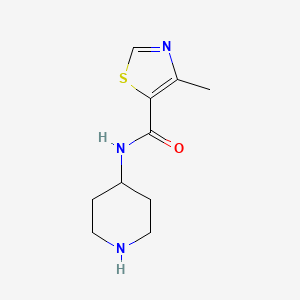![molecular formula C10H16ClNO B1420059 [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1185377-38-1](/img/structure/B1420059.png)
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
概要
説明
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethylamine group. This structure imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride typically involves the reaction of 4-methoxyphenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-methoxyphenylacetone and methylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-25°C.
Product Isolation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders. Its structural features make it a valuable building block for designing molecules with specific pharmacological activities.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include:
Neurotransmitter Modulation: The compound may influence the levels of neurotransmitters such as dopamine and serotonin, affecting mood and behavior.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, altering metabolic pathways and cellular functions.
類似化合物との比較
[1-(4-Hydroxyphenyl)ethyl]methylamine hydrochloride: Similar structure with a hydroxy group instead of a methoxy group.
[1-(4-Chlorophenyl)ethyl]methylamine hydrochloride: Similar structure with a chloro group instead of a methoxy group.
[1-(4-Methylphenyl)ethyl]methylamine hydrochloride: Similar structure with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEIXLRGIVAJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


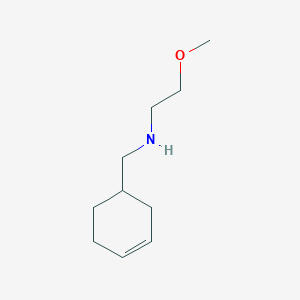
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea](/img/structure/B1419979.png)
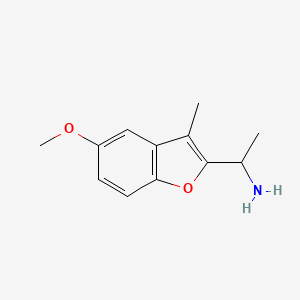
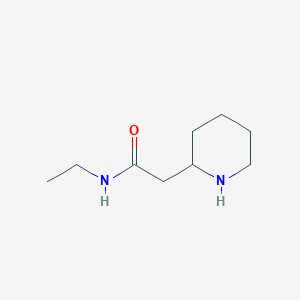
![5-(Chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1419983.png)
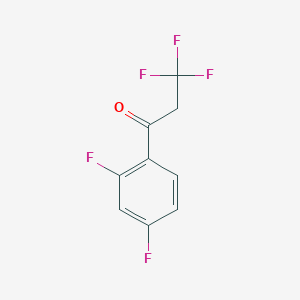
amine](/img/structure/B1419986.png)
